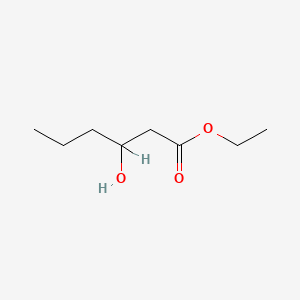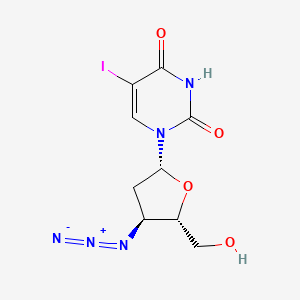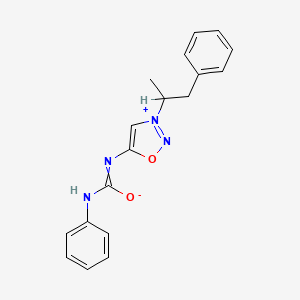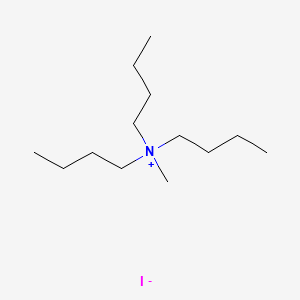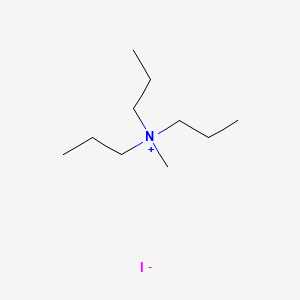
Uridin-diphospho-glucuronsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of UDP-Glucuronic Acid involves several biochemical reactions. It can be synthesized through the reaction of Uridine 5'-phosphoramidate with α-glucuronic acid 1-phosphate, resulting in α-UDPGA, which is isolated via ion exchange chromatography. This process also highlights the role of specific enzymes in facilitating the conjugation of glucuronic acid to substrates, an essential step for drug elimination and metabolism in the human body (Honjo et al., 1960).
Molecular Structure Analysis
The molecular structure of UDP-Glucuronic Acid is crucial for its function in the biosynthesis of various biomolecules. Its structure allows it to serve as a donor molecule in the transfer of glucuronic acid to other compounds, a key step in the biosynthesis of glycosaminoglycans and other complex carbohydrates. The enzymatic synthesis of β-D-glucuronides, with in situ regeneration of UDP-Glucuronic Acid, emphasizes its role in stereoselective reactions critical for biological functions (Gygax et al., 1991).
Chemical Reactions and Properties
UDP-Glucuronic Acid participates in various chemical reactions, primarily through its role in the conjugation processes. It is involved in the enzymatic synthesis of glucuronides, which is a major pathway for the detoxification of drugs and other harmful substances. This process enhances the solubility of these compounds, facilitating their excretion from the body (Axelrod et al., 1957).
Physical Properties Analysis
The physical properties of UDP-Glucuronic Acid, such as its solubility and stability, are essential for its biological functions. These properties ensure that UDP-Glucuronic Acid can effectively participate in biochemical reactions, including the conjugation and detoxification processes. The partial purification of enzymes like uridine diphosphate D-glucuronic acid decarboxylase from wheat germ provides insights into the enzyme's characteristics and its role in metabolizing UDP-Glucuronic Acid (Castanera & Hassid, 1965).
Chemical Properties Analysis
The chemical properties of UDP-Glucuronic Acid, including its reactivity and interaction with other molecules, are fundamental to its role in the body. These properties enable UDP-Glucuronic Acid to act as a glucuronic acid donor in various biochemical reactions, facilitating the conjugation and elimination of a wide range of compounds. The enzymatic activities involved in the synthesis of glucuronides highlight the chemical versatility and reactivity of UDP-Glucuronic Acid (Dutton, 1959).
Wissenschaftliche Forschungsanwendungen
Enzymatische Glykankatalyse
UDP-GlcA dient als Monosaccharid-Donor bei der enzymatischen Glykankatalyse, insbesondere bei der Bildung von Glucuronsäure (GlcA)-Resten {svg_1}. Dieser Prozess ist entscheidend für die Herstellung komplexer Glykane, die wesentliche Bestandteile verschiedener biologischer Strukturen und Funktionen sind. Die Verwendung hyperthermophiler Enzyme in der Kaskadensynthese hat dieses Feld erheblich vorangetrieben und ermöglicht die effiziente und kostengünstige Produktion von UDP-GlcA aus Stärke {svg_2}.
Biologische Synthese von D-Glucuronsäure
D-Glucuronsäure, die von UDP-GlcA abgeleitet ist, weist Eigenschaften wie Antioxidation auf und wird bei der Behandlung von Lebererkrankungen und Hyperlipidämie eingesetzt {svg_3}. Biologische Synthesemethoden, darunter die Einzelenzym-Katalyse und Multienzym-Kaskaden, wurden entwickelt, um D-Glucuronsäure und ihre Derivate effizienter und nachhaltiger zu produzieren {svg_4}.
Kosmetische Anwendungen
Das Derivat von UDP-GlcA, Hyaluronsäure, ist bekannt für seine feuchtigkeitsspendenden Eigenschaften und Biokompatibilität, was es zu einem beliebten Inhaltsstoff in Hautpflegeprodukten macht {svg_5}. Es kann beträchtliche Mengen an Wasser aufnehmen und trägt so zur Hautfeuchtigkeit bei. Darüber hinaus findet es aufgrund seiner entzündungshemmenden und antibakteriellen Wirkungen Anwendung in medizinischen Behandlungen für Haut und Bindegewebe {svg_6}.
Pharmazeutische Anwendungen
UDP-GlcA ist an der Konjugation von Medikamenten und endogenen Substanzen beteiligt, wodurch ihre Löslichkeit und Ausscheidung verbessert wird {svg_7}. Dieser Glucuronidierungsprozess ist entscheidend für die Entgiftung und Eliminierung verschiedener Verbindungen aus dem Körper und spielt daher eine Schlüsselrolle in der Pharmakokinetik und Medikamentenentwicklung {svg_8}.
Biosynthese von Ascorbinsäure
In Organismen, die Ascorbinsäure synthetisieren können, wirkt UDP-GlcA als Zwischenprodukt in seinem Biosyntheseweg {svg_9}. Obwohl Menschen und bestimmte andere Tiere diese Fähigkeit nicht besitzen, ist das Verständnis der Rolle von UDP-GlcA in diesem Prozess für die Ernährungswissenschaft wichtig und könnte Auswirkungen auf Nahrungsergänzungsmittel und angereicherte Lebensmittel haben {svg_10}.
Häm-Abbauprozess
UDP-GlcA beteiligt sich am Abbau von Häm, einem essentiellen Prozess im menschlichen Körper {svg_11}. Diese Beteiligung ist entscheidend für den Abbau und die Wiederverwertung von Häm, das ein Bestandteil von Hämoglobin und anderen Hämoproteinen ist {svg_12}.
Wirkmechanismus
Target of Action
Uridine diphosphate glucuronic acid (UDPGA) primarily targets enzymes known as glucuronosyltransferases . These enzymes play a crucial role in the process of glucuronidation, a major pathway in the metabolism and elimination of many endogenous and exogenous compounds . UDPGA also interacts with other enzymes such as UDP-glucose 6-dehydrogenase .
Mode of Action
UDPGA acts as a glucuronic acid donor in glucuronosyltransferase reactions . It is produced from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase using NAD+ as a cofactor . The glucuronic acid from UDPGA is transferred to a variety of small lipophilic compounds, rendering them more water-soluble and thus easier to excrete .
Biochemical Pathways
UDPGA is involved in several biochemical pathways. It is an intermediate in the biosynthesis of ascorbic acid and participates in the heme degradation process in humans . It also plays a key role in the glucuronidation pathway, which is a major route for the detoxification and elimination of a wide range of endogenous and exogenous compounds .
Pharmacokinetics
It is involved in the glucuronidation process, which is a major pathway for drug metabolism and elimination . The glucuronidation process increases the water solubility of drugs, facilitating their excretion from the body .
Result of Action
The action of UDPGA results in the formation of glucuronides, which are more water-soluble than the original compounds and can be more easily excreted from the body . This process is crucial for the detoxification and elimination of a wide range of substances, including drugs, toxins, and endogenous compounds .
Action Environment
The action of UDPGA can be influenced by various environmental factors. For example, the activity of the enzymes that UDPGA interacts with can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, genetic factors can influence the activity of these enzymes, which can in turn affect the action of UDPGA .
Safety and Hazards
Zukünftige Richtungen
The study of the genetic variants of the UGTs at a molecular level has become important due to its association with several diseases and the ability to predict adverse events due to drug metabolism . The function of UGTs in lipid metabolism, drug metabolism, and hormone metabolism in tumor cells are among the most important topics covered .
Biochemische Analyse
Biochemical Properties
Uridine diphosphate glucuronic acid is synthesized from uridine diphosphate glucose by the enzyme uridine diphosphate glucose 6-dehydrogenase, using nicotinamide adenine dinucleotide as a cofactor . This compound acts as a glycosyl donor in glycosyltransferase reactions, contributing to the biosynthesis of glycosaminoglycans, glycosphingolipids, and pectins . It interacts with various enzymes, including uridine diphosphate glucuronosyltransferases, which facilitate the transfer of glucuronic acid to substrates, aiding in their solubility and excretion .
Cellular Effects
Uridine diphosphate glucuronic acid influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in the detoxification of xenobiotics and endogenous compounds by converting them into more water-soluble forms for excretion . This process is vital for maintaining cellular homeostasis and protecting cells from toxic substances. Additionally, uridine diphosphate glucuronic acid is involved in the synthesis of extracellular matrix components, which are essential for cell structure and function .
Molecular Mechanism
At the molecular level, uridine diphosphate glucuronic acid exerts its effects through its role as a glycosyl donor. It binds to glycosyltransferases, facilitating the transfer of glucuronic acid to various substrates . This binding interaction is crucial for the conjugation of bilirubin, hormones, and drugs, enhancing their solubility and promoting their excretion . The activation or inhibition of specific enzymes by uridine diphosphate glucuronic acid can also lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of uridine diphosphate glucuronic acid can vary over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation and efficacy . Long-term studies have shown that uridine diphosphate glucuronic acid can have sustained effects on cellular function, particularly in the context of detoxification and metabolism . Its stability and activity may decrease over extended periods, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of uridine diphosphate glucuronic acid in animal models are dose-dependent. At lower doses, it effectively enhances the detoxification of xenobiotics and endogenous compounds, promoting their excretion . At higher doses, it may exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and causing cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects without causing harm .
Metabolic Pathways
Uridine diphosphate glucuronic acid is involved in several metabolic pathways, including the biosynthesis of glycosaminoglycans, glycosphingolipids, and pectins . It interacts with enzymes such as uridine diphosphate glucuronosyltransferases, which facilitate the transfer of glucuronic acid to substrates . This process is essential for the detoxification of bilirubin and other substances, as well as the synthesis of extracellular matrix components . The metabolic flux and levels of metabolites can be significantly influenced by the availability and activity of uridine diphosphate glucuronic acid .
Transport and Distribution
Within cells and tissues, uridine diphosphate glucuronic acid is transported and distributed by specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions . The localization and accumulation of uridine diphosphate glucuronic acid can impact its activity and function, influencing processes such as detoxification and metabolism .
Subcellular Localization
Uridine diphosphate glucuronic acid is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of uridine diphosphate glucuronic acid is crucial for its role in glycosylation and detoxification processes, ensuring its availability where it is needed most .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYANYHVCAPMJV-LXQIFKJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O18P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903961 | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2616-64-0 | |
| Record name | UDP-glucuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2616-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UDP-alpha-D-glucuronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URIDINE DIPHOSPHATE GLUCURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04SZC4MEFQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




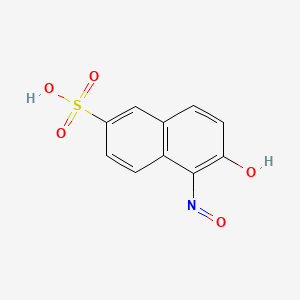

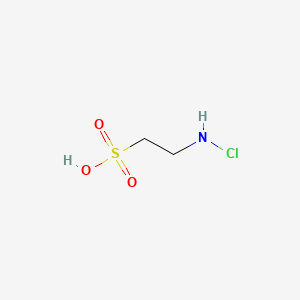

![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)
